

An In-depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-nitrobenzene-1,2-diamine

Cat. No.: B1520160

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This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with **5-Bromo-3-nitrobenzene-1,2-diamine** (CAS No. 84752-20-5). It moves beyond a simple data summary to provide in-depth insights into its physicochemical properties, synthesis, spectroscopic characterization, and strategic application as a versatile chemical intermediate.

Executive Summary: A Molecule of Strategic Importance

5-Bromo-3-nitrobenzene-1,2-diamine is a highly functionalized aromatic compound. Its structure, featuring a vicinal diamine, a strongly electron-withdrawing nitro group, and a strategically placed bromine atom, makes it a valuable building block in synthetic chemistry. The ortho-diamine moiety is a precursor to a wide range of heterocyclic systems, the nitro group can be further modified to modulate electronic properties or serve as a synthetic handle, and the bromine atom is primed for cross-coupling reactions. This trifecta of reactivity makes the compound particularly relevant in the synthesis of complex organic molecules for pharmaceuticals, material science, and specialized dyes.^{[1][2]} This document provides the foundational knowledge required to effectively utilize this potent intermediate.

Physicochemical and Structural Properties

The compound typically presents as a red or dark red crystalline solid.[\[3\]](#) A summary of its core properties is presented below.

Property	Data	Source(s)
CAS Number	84752-20-5	[3] [4]
Molecular Formula	C ₆ H ₆ BrN ₃ O ₂	[4]
Molecular Weight	232.04 g/mol	[4]
Appearance	Red / Dark Red Solid	[3]
Purity (Typical)	≥97%	[4]
Melting Point	Data not available in public literature	[5]
Boiling Point	Data not available in public literature	[5]
Solubility	Soluble in petroleum ether/dichloromethane mixtures. Expected to be soluble in polar organic solvents like Ethyl Acetate, Acetone, and DMSO. Insoluble in water.	[3] [5]
Storage	Store at 2-8°C in a dark, dry, and well-ventilated place under an inert atmosphere.	[5] [6]

Expert Insight on Physical Properties: While an experimental melting point is not publicly documented, as a crystalline solid with multiple polar functional groups capable of hydrogen bonding (N-H---O-N), a relatively high melting point is expected. The solubility profile is consistent with a moderately polar aromatic compound, making it suitable for purification via normal-phase column chromatography.[\[3\]](#)

Synthesis and Purification Protocol

The most common laboratory-scale synthesis involves the selective reduction of a single nitro group from a dinitro precursor. This method is effective and leverages readily available starting materials.

Synthesis from 4-Bromo-2,6-dinitroaniline

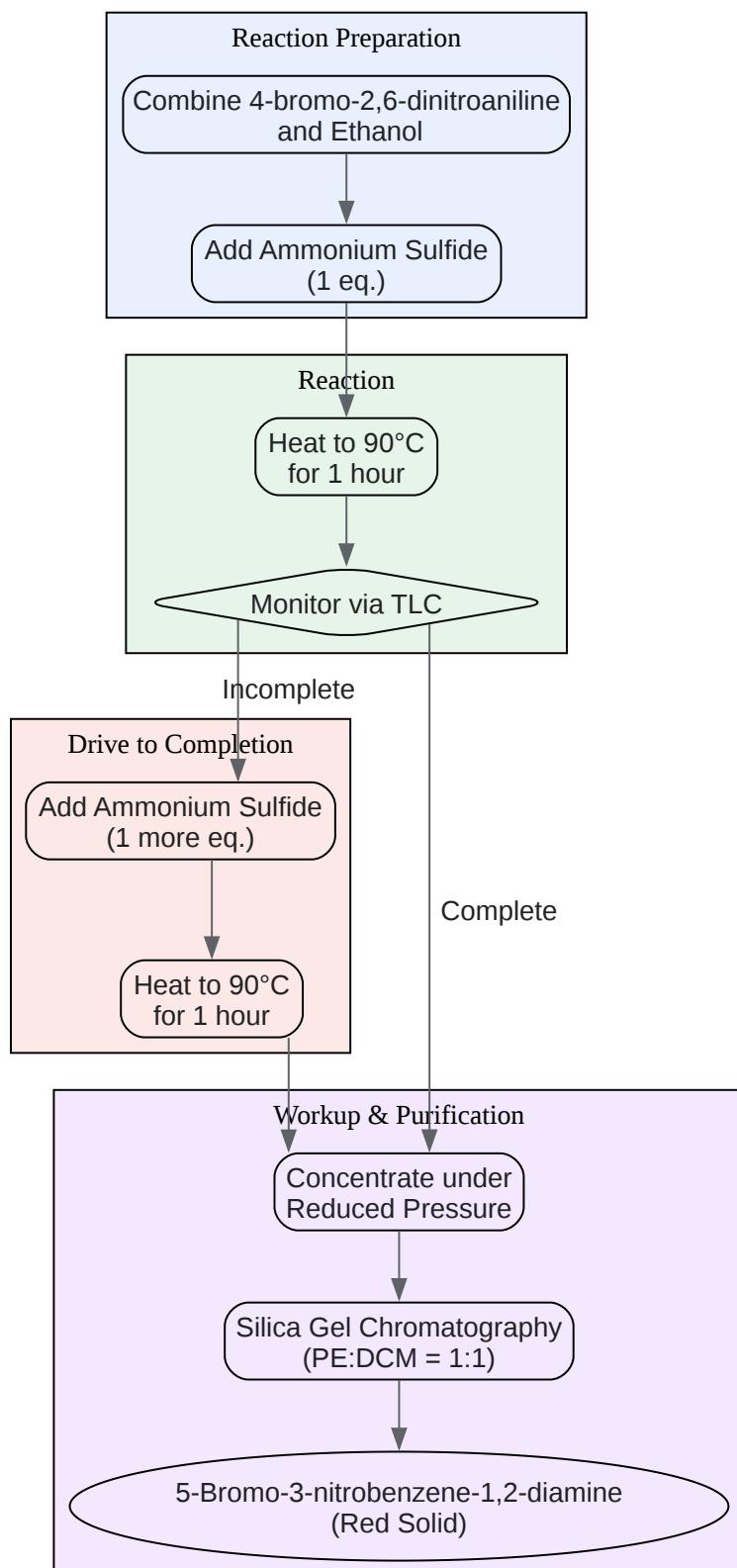
The established protocol involves the chemoselective reduction of 4-bromo-2,6-dinitroaniline using ammonium sulfide.^{[3][7]} The choice of this reagent is critical; stronger reducing agents could reduce both nitro groups or affect the bromine substituent. Ammonium sulfide provides a milder, controlled reduction to achieve the desired mono-reduction with a reported yield of approximately 51%.^[3]

Step-by-Step Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol) and ethanol (150 mL).
- **Reagent Addition:** Add ammonium sulfide (10.5 mL, 21.2 mmol) to the mixture.
- **Heating and Monitoring:** Heat the reaction mixture to 90°C and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether/dichloromethane eluent system.
- **Completion of Reaction:** If TLC analysis shows incomplete consumption of the starting material, add a second equivalent of ammonium sulfide (10.5 mL, 21.2 mmol) and continue heating at 90°C for an additional hour.^[3]
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.
- **Purification:** Purify the resulting crude red solid via silica gel column chromatography, eluting with a 1:1 mixture of petroleum ether and dichloromethane to yield the final product.^[3]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

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Caption: Workflow for the synthesis of **5-Bromo-3-nitrobenzene-1,2-diamine**.

Spectroscopic and Analytical Characterization

Detailed experimental spectra for this specific compound are not widely published. However, based on the known effects of its functional groups, a robust and predictive spectroscopic profile can be established.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the molecule's C_2 symmetry axis, two signals are anticipated in the aromatic region.
 - H4/H6 Protons: Two chemically equivalent protons adjacent to the amino groups and meta to the nitro group. They will appear as a single signal, likely a doublet due to coupling with the H2 proton.
 - H2 Proton: One proton situated between the bromine and nitro groups. It is expected to be the most downfield signal due to the strong deshielding effects of the adjacent electron-withdrawing groups and will likely appear as a triplet.
- ^{13}C NMR: The carbon NMR spectrum should display four distinct signals for the aromatic carbons, as two pairs are chemically equivalent.
 - The carbon atoms bonded to the nitro group (C3) and bromine (C5) will be significantly downfield.
 - The carbons bonded to the amino groups (C1, C2) will be shifted upfield relative to the others.
 - The remaining aromatic carbons (C4, C6) will resonate at intermediate chemical shifts.

Infrared (IR) Spectroscopy

The FTIR spectrum provides clear confirmation of the key functional groups.

- N-H Stretching: Two distinct, sharp bands are expected in the $3300\text{-}3500\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric stretches of the primary amine ($-\text{NH}_2$) groups.

- N-O Stretching: Two strong absorption bands are characteristic of the nitro group (-NO₂): an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.^[10]
- C=C Aromatic Stretching: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.
- C-Br Stretching: A weak to medium band is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

As confirmed by published data, the mass spectrum is distinguished by a characteristic isotopic pattern for bromine.^[3]

- [M+H]⁺ Ion: In LCMS analysis, the protonated molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. This doublet is a definitive indicator of a monobrominated compound.

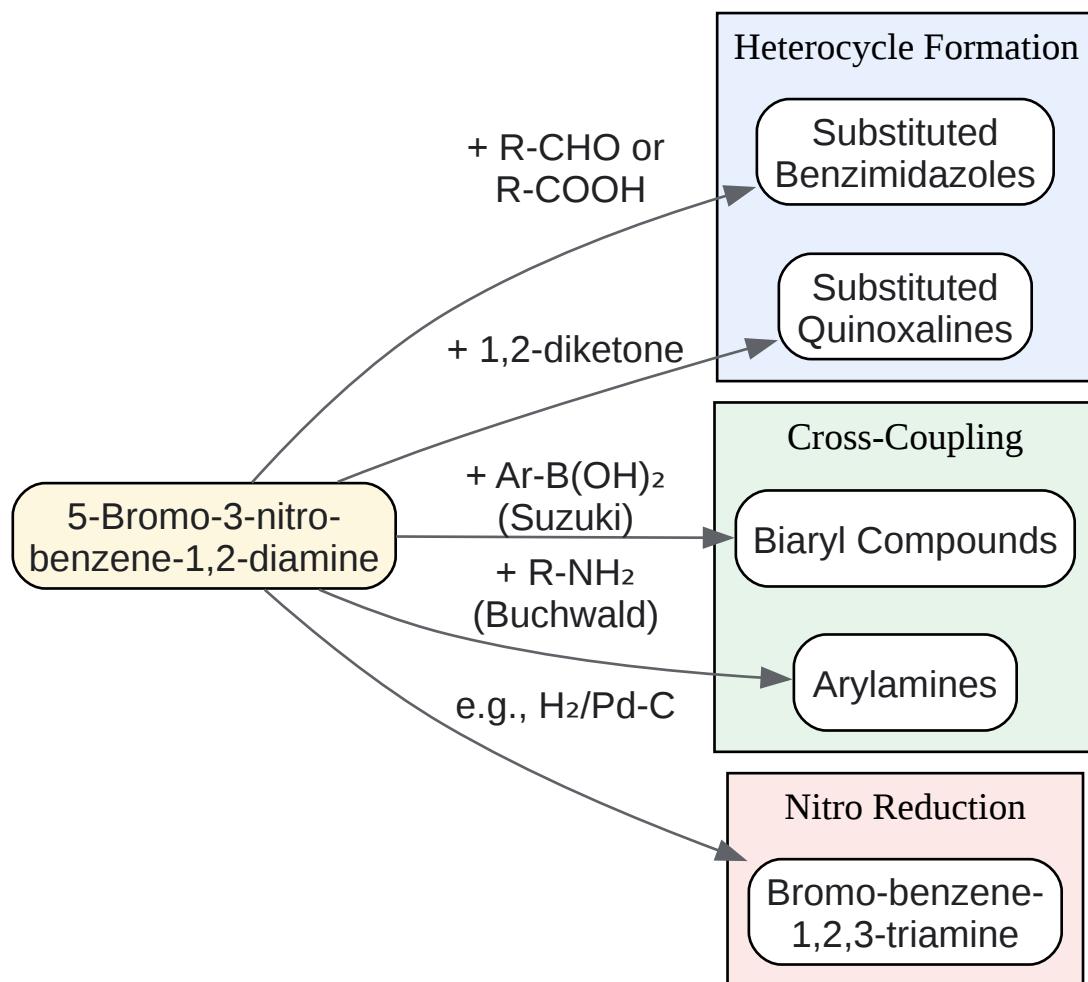
Chemical Reactivity and Applications

The utility of **5-Bromo-3-nitrobenzene-1,2-diamine** lies in the differential reactivity of its functional groups, allowing for sequential and selective transformations.

- Heterocycle Formation: The 1,2-diamine functionality is a classic precursor for the synthesis of benzannulated five- and six-membered heterocycles. For example, reaction with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles, which are privileged scaffolds in medicinal chemistry.
- Nitro Group Reduction: The nitro group can be reduced to a third amino group, yielding a triaminobenzene derivative. This transformation dramatically alters the electronic properties of the ring and provides an additional site for functionalization.
- Palladium-Catalyzed Cross-Coupling: The C-Br bond serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position.^[2]

This multi-faceted reactivity makes the compound an ideal starting point for building complex molecular architectures, particularly in the development of kinase inhibitors, advanced polymers, and organic electronic materials like those used in OLEDs.[1][2]

Potential Synthetic Pathways Diagram



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Caption: Key reaction pathways for **5-Bromo-3-nitrobenzene-1,2-diamine**.

Safety, Handling, and Storage

While a comprehensive, GHS-compliant Safety Data Sheet (SDS) for this specific compound is not fully detailed in public repositories[11], a robust safety protocol can be established based

on the known hazards of closely related analogues like 5-bromo-1,2-difluoro-3-nitrobenzene.

[12]

GHS Hazard Profile (Anticipated):

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
- Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Disposal:

- Storage: Keep the container tightly sealed and store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[5]
- Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

5-Bromo-3-nitrobenzene-1,2-diamine is more than a catalog chemical; it is a strategic platform for synthetic innovation. Its predictable reactivity, stemming from its unique arrangement of functional groups, provides chemists with multiple avenues for constructing complex molecular targets. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely leverage this compound to accelerate discovery in drug development and material science.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1520160#physical-properties-of-5-bromo-3-nitrobenzene-1-2-diamine\]](https://www.benchchem.com/product/b1520160#physical-properties-of-5-bromo-3-nitrobenzene-1-2-diamine)

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